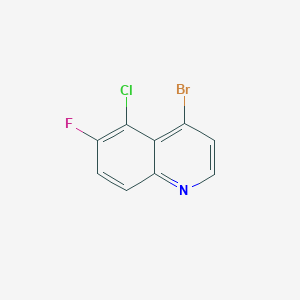

4-Bromo-5-chloro-6-fluoroquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-chloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-5-3-4-13-7-2-1-6(12)9(11)8(5)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQBQWVJJPCATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Bromo 5 Chloro 6 Fluoroquinoline

Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for haloquinolines, particularly those bearing electron-withdrawing groups or additional nitrogen atoms that can stabilize the intermediate Meisenheimer complex. In 4-Bromo-5-chloro-6-fluoroquinoline, the pyridine-like nitrogen atom serves to activate the attached halogenated rings towards nucleophilic attack.

The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination pathway. First, a nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group (halide ion) is expelled, restoring the aromaticity of the ring. The rate-determining step is usually the formation of the Meisenheimer complex.

Reactivity Differentials Among Bromo, Chloro, and Fluoro Substituents

The reactivity of halogens in SNAr reactions is primarily dictated by their electronegativity and ability to stabilize the negative charge in the Meisenheimer intermediate through inductive effects, rather than by the strength of the carbon-halogen bond. Consequently, the typical order of reactivity for halogens in SNAr reactions is F > Cl > Br > I. ossila.com

For this compound, the fluorine atom at the C-6 position is the most likely site for nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond and provides the most significant inductive stabilization to the anionic intermediate. While specific experimental data for this exact molecule is not widely published, studies on related compounds like 4-bromo-6-fluoroquinoline (B1289494) indicate that nucleophilic aromatic substitution preferentially occurs at the fluorine-substituted position. nih.gov

The chlorine at C-5 and bromine at C-4 are less reactive towards SNAr compared to the fluorine at C-6. Between the chloro and bromo substituents, the chloro group would be expected to be more reactive than the bromo group due to its higher electronegativity.

Table 1: General Reactivity Order of Halogens in SNAr Reactions

| Halogen | Position on Quinoline (B57606) | Expected Reactivity in SNAr | Rationale |

| Fluoro | C-6 | Highest | Highest electronegativity, strong inductive stabilization of Meisenheimer complex. |

| Chloro | C-5 | Intermediate | Moderately electronegative, provides some inductive stabilization. |

| Bromo | C-4 | Lowest | Least electronegative among the three, weakest inductive stabilization. |

Influence of Other Halogen Substituents on SNAr Efficiency

The presence of multiple halogen substituents on the quinoline ring has a cumulative electron-withdrawing effect, which further enhances the efficiency of SNAr reactions. Each halogen atom helps to delocalize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy for its formation.

In the case of this compound, the bromine at C-4 and the chlorine at C-5 will inductively withdraw electron density from the ring, making the carbon at the C-6 position even more electrophilic and susceptible to nucleophilic attack. This synergistic activation by multiple halogens means that SNAr reactions on this substrate are likely to proceed more readily than on a mono-fluoroquinoline.

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. The presence of three additional deactivating halogen substituents in this compound makes EAS reactions even more challenging.

If forced to react under harsh conditions, electrophilic attack would be directed to the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring, which is more strongly deactivated by the protonated nitrogen under acidic conditions typical for EAS. The positions least deactivated are C-7 and C-8. However, the directing effects of the existing halogens would also need to be considered. Halogens are ortho-, para-directing, but deactivating. Predicting the precise regioselectivity for EAS on this heavily substituted and deactivated system is complex and would likely result in a mixture of products with low yields.

Metal-Mediated (e.g., Pd, Cu, Mg) Reaction Mechanisms

Metal-mediated cross-coupling reactions provide a powerful tool for the functionalization of haloquinolines, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions is determined by the relative ease of the metal's oxidative addition into the carbon-halogen bonds.

Oxidative Addition and Reductive Elimination Steps

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, generally begins with the oxidative addition of a low-valent palladium species (typically Pd(0)) into the carbon-halogen bond. researchgate.net The reactivity of carbon-halogen bonds towards oxidative addition follows the order: C-I > C-Br > C-Cl > C-F.

For this compound, the C-Br bond at the C-4 position is the most susceptible to oxidative addition by a palladium(0) catalyst. rsc.org Therefore, palladium-catalyzed cross-coupling reactions are expected to occur selectively at this position. For instance, in a Suzuki coupling, the catalytic cycle would involve the oxidative addition of Pd(0) to the C-Br bond, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the 4-substituted quinoline and regenerate the Pd(0) catalyst. strem.com

Copper-catalyzed reactions, such as the Ullmann condensation, are also common for aryl halides. The mechanism is often proposed to involve oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination. Similar to palladium catalysis, the C-Br bond would be the most reactive site.

Grignard reagents (organomagnesium halides) can be formed from aryl halides by reaction with magnesium metal. The formation of a Grignard reagent from this compound would preferentially occur at the C-4 position, again due to the higher reactivity of the C-Br bond. The resulting Grignard reagent would be a potent nucleophile for various transformations.

Table 2: Predicted Regioselectivity of Metal-Mediated Reactions

| Reaction Type | Metal | Most Reactive Site | Rationale |

| Suzuki Coupling | Pd | C-4 (Bromo) | Lowest C-X bond dissociation energy for oxidative addition. |

| Stille Coupling | Pd | C-4 (Bromo) | Lowest C-X bond dissociation energy for oxidative addition. |

| Buchwald-Hartwig Amination | Pd | C-4 (Bromo) | Lowest C-X bond dissociation energy for oxidative addition. |

| Ullmann Condensation | Cu | C-4 (Bromo) | Higher reactivity of C-Br bond in copper-catalyzed reactions. |

| Grignard Formation | Mg | C-4 (Bromo) | Higher reactivity of C-Br bond with magnesium metal. |

Ligand Effects on Catalytic Cycles

The ligands coordinated to the metal center play a crucial role in modulating the reactivity and stability of the catalyst in metal-mediated reactions. In palladium catalysis, bulky, electron-rich phosphine (B1218219) ligands (e.g., triphenylphosphine, tricyclohexylphosphine, or specialized biaryl phosphines) are often employed.

These ligands influence the catalytic cycle in several ways:

Facilitating Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step.

Stabilizing the Catalyst: Ligands prevent the aggregation of palladium nanoparticles and decomposition of the catalyst.

Promoting Reductive Elimination: The steric bulk of the ligands can influence the geometry of the intermediate complex, facilitating the final reductive elimination step to release the product.

The choice of ligand can be critical for achieving high yields and selectivity, and for preventing side reactions. For a substrate like this compound, the selection of an appropriate ligand would be essential to ensure efficient and regioselective coupling at the C-4 position without interfering with the other halogen substituents.

A comprehensive analysis of the chemical compound this compound is currently unavailable in publicly accessible literature. Detailed research findings regarding its radical reaction pathways, intermediates, and computational explorations of transition states and reaction energetics have not been documented in a manner that would allow for a thorough and scientifically accurate article based on the provided outline.

Extensive searches for scholarly articles, patents, and academic research databases did not yield specific studies focused on the elucidation of reaction mechanisms and reactivity profiles of this compound. Consequently, the creation of an authoritative and detailed article with interactive data tables, as per the user's request, cannot be fulfilled at this time due to the absence of foundational research data on this specific compound.

Further investigation into specialized chemical research databases may be required to obtain the necessary information for a comprehensive report on the chemical properties and reactivity of this compound. Without such dedicated studies, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Theoretical and Computational Chemistry Studies of 4 Bromo 5 Chloro 6 Fluoroquinoline

Quantum Chemical Calculations (DFT, Ab initio) for Electronic Structure and Properties

There is no published research to specifically detail the quantum chemical calculations for 4-Bromo-5-chloro-6-fluoroquinoline.

Molecular Geometry and Conformational Analysis

Specific data on the optimized molecular geometry, bond lengths, bond angles, and dihedral angles resulting from computational analysis of this compound are not available in the reviewed literature.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Descriptors

A frontier molecular orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and associated reactivity descriptors (e.g., chemical potential, hardness, electrophilicity index) for this compound, has not been reported.

Electrostatic Potential (ESP) Surfaces and Charge Distribution

Information regarding the electrostatic potential surfaces and Mulliken or Natural Bond Orbital (NBO) charge distribution for this compound is not available.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

There are no available studies that predict the 1H and 13C NMR chemical shifts or the theoretical vibrational (infrared and Raman) frequencies for this compound.

Molecular Dynamics (MD) Simulations

Specific molecular dynamics simulation studies on this compound are absent from the current body of scientific literature.

Conformational Dynamics in Solution and Solid State

There is no available research on the conformational dynamics, flexibility, or intermolecular interactions of this compound in either the solution or solid state as investigated through molecular dynamics simulations.

Solvent Effects on Molecular Properties and Reactivity

The study of solvent effects is crucial for understanding the behavior of a molecule in different chemical environments. For a compound like this compound, the polarity of the solvent would be expected to influence its electronic structure, spectroscopic properties, and reactivity.

In a hypothetical study, the impact of various solvents, from nonpolar (e.g., cyclohexane) to polar aprotic (e.g., dimethyl sulfoxide) and polar protic (e.g., ethanol), would be computationally modeled. This would typically involve:

Implicit Solvation Models: Such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. This approach is computationally efficient for estimating the bulk solvent effects on properties like molecular geometry, dipole moment, and electronic transition energies.

Explicit Solvation Models: Where individual solvent molecules are included in the quantum mechanical calculation. This method, while computationally more intensive, can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding.

The anticipated findings would likely show a significant solvatochromic shift (a change in the UV-Vis absorption spectrum) with increasing solvent polarity, attributable to changes in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Reactivity indices, such as the Fukui functions, would also be calculated to predict how the solvent might influence the sites of nucleophilic or electrophilic attack on the quinoline (B57606) ring.

Without experimental or computational data, a table of solvent effects remains purely illustrative of the type of data that would be generated.

Table 1: Illustrative Data on Solvent Effects on the Dipole Moment of this compound This table is for illustrative purposes only as no published data is available.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | Value |

| Cyclohexane | 2.02 | Value |

| Dichloromethane | 8.93 | Value |

| Ethanol | 24.55 | Value |

| Dimethyl Sulfoxide | 46.7 | Value |

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models could be developed to predict properties such as boiling point, melting point, solubility, and chromatographic retention times.

The development of a QSPR model for this compound would involve a dataset of quinoline derivatives with known experimental values for the property of interest. Various statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), would be employed to create a predictive model. The robustness and predictive power of the model would be validated using internal and external validation techniques.

A wide range of structural descriptors would be calculated for the set of quinoline derivatives. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical: Related to the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, Mulliken charges).

Constitutional: Based on the molecular formula (e.g., molecular weight, count of specific atom types).

A correlation analysis would then be performed to identify the most influential descriptors for the property being modeled. For instance, the lipophilicity (logP) of halogenated quinolines is often correlated with the molecular surface area and specific electronic descriptors.

Table 2: Examples of Structural Descriptors for QSPR Studies This is a generalized table as no specific QSPR study for this compound is available.

| Descriptor Type | Example Descriptor | Potential Correlated Property |

| Constitutional | Molecular Weight | Boiling Point |

| Topological | Wiener Index | Molar Refractivity |

| Geometrical | Molecular Surface Area | Solubility |

| Electronic | Dipole Moment | Polarity |

| Electronic | HOMO-LUMO Gap | Reactivity |

Advanced Molecular Modeling for Interaction Analysis (Conceptual)

Advanced molecular modeling techniques can provide insights into how this compound might interact with biological targets, which is fundamental in rational drug design.

Molecular docking is a primary tool for predicting the binding mode and affinity of a ligand to a biological target. In the absence of a known target for this compound, a generalized interaction profile can be conceptualized based on its structural features. The quinoline core can participate in π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine). The nitrogen atom can act as a hydrogen bond acceptor. uni.lu The halogen atoms (Bromo, Chloro, Fluoro) can form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

Molecular dynamics (MD) simulations could further be used to assess the stability of the ligand-target complex over time and to calculate binding free energies.

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific target. Based on the structure of this compound, a hypothetical pharmacophore model could be generated. Such a model would likely include:

An aromatic ring feature for the quinoline system.

A hydrogen bond acceptor feature at the quinoline nitrogen.

Hydrophobic features corresponding to the halogenated benzene (B151609) ring.

Halogen bond donor features for the bromine and chlorine atoms.

This pharmacophore model could then be used to virtually screen large compound libraries to identify other molecules with a similar interaction profile, which might be starting points for the design of new functional molecules. strem.comnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Bromo 5 Chloro 6 Fluoroquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for the unambiguous structural elucidation of 4-Bromo-5-chloro-6-fluoroquinoline. A combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton, carbon, and nitrogen signals and to confirm the specific substitution pattern on the quinoline (B57606) ring.

Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR for Definitive Structural Assignment

A definitive structural assignment of this compound would begin with the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants (J-values) of these protons would provide initial information about their relative positions. For instance, the protons on the pyridine (B92270) ring (at positions 2 and 3) and the benzene (B151609) ring (at positions 7 and 8) would exhibit characteristic chemical shifts and splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would be significantly influenced by the attached halogens (Br, Cl, F) and the nitrogen atom. Carbons directly bonded to these electronegative atoms would show downfield shifts.

¹⁹F NMR: The fluorine-19 NMR spectrum would be crucial for confirming the position of the fluorine atom at the C-6 position. The chemical shift of the ¹⁹F signal and its coupling to adjacent protons (H-5 and H-7) would provide unequivocal evidence for its location.

A hypothetical data table for the expected NMR shifts is presented below. Please note that these are estimated values based on known substituent effects on quinoline systems and are not based on experimental data for the target molecule.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| 2 | 8.5 - 8.8 | 150 - 153 | - |

| 3 | 7.5 - 7.8 | 121 - 124 | - |

| 4 | - | 130 - 133 | - |

| 5 | - | 128 - 131 | - |

| 6 | - | 155 - 158 (d, J=250-260 Hz) | -110 to -120 |

| 7 | 7.8 - 8.1 (d, J=~9 Hz) | 115 - 118 (d, J=~20 Hz) | - |

| 8 | 7.6 - 7.9 (d, J=~7 Hz) | 125 - 128 (d, J=~5 Hz) | - |

| 4a | - | 148 - 151 | - |

| 8a | - | 123 - 126 | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity of the atoms, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton with its directly attached carbon atom, providing a clear map of the C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. While not strictly necessary for determining the planar structure of this compound, it can be useful in confirming assignments and observing any through-space interactions.

Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, though less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, would provide direct information about the electronic environment of the nitrogen atom in the quinoline ring. The ¹⁵N chemical shift is sensitive to hybridization and substitution effects. An HMBC experiment optimized for ¹⁵N-¹H couplings could also be used to correlate the nitrogen atom with nearby protons, further confirming the structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and providing insights into the structure of this compound.

Exact Mass Determination and Elemental Composition

HRMS would be used to measure the exact mass of the molecular ion with high precision (typically to four or five decimal places). This exact mass is then used to calculate the elemental composition of the molecule. For C₉H₄BrClF, the theoretical monoisotopic mass would be calculated, and the experimental value from HRMS would be expected to match this value within a very small error margin (e.g., ±5 ppm). This provides strong evidence for the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Electronic Transitions and Absorption Characteristics

The electronic absorption characteristics of a molecule are determined by the transitions of electrons from lower to higher energy orbitals upon absorbing light. For aromatic systems like quinoline, these transitions are typically of the π → π* and n → π* type. The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorptions are highly sensitive to the nature and position of substituents on the aromatic rings.

The presence of bromine, chlorine, and fluorine atoms on the quinoline core of this compound is expected to influence its electronic properties through a combination of inductive and resonance effects. Halogens generally exert an electron-withdrawing inductive effect, which can lead to a blue shift (a shift to shorter wavelengths) in the absorption bands. Conversely, their ability to donate lone pair electrons into the aromatic system (resonance effect) can cause a red shift (a shift to longer wavelengths). The net effect depends on the specific halogen and its position on the ring.

Without experimental data, any discussion of the absorption characteristics of this compound remains purely speculative. A hypothetical data table for its UV-Vis absorption spectrum would require experimental determination in various solvents to characterize the solvent's effect on the electronic transitions.

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|

| Hexane | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data is available.

Fluorescence and Luminescence Properties

Fluorescence is the emission of light from a molecule after it has absorbed light. This property is common in many quinoline derivatives and is the basis for their use as fluorescent probes and in organic light-emitting diodes (OLEDs). The efficiency (quantum yield) and wavelength of fluorescence are, like absorption, highly dependent on the molecular structure and its environment.

Whether this compound is fluorescent or exhibits other forms of luminescence, such as phosphorescence, is unknown. The presence of heavy atoms like bromine can sometimes quench fluorescence through enhanced intersystem crossing, a process that populates the triplet state and can lead to phosphorescence. However, without experimental investigation, it is impossible to determine the luminescence properties of this compound.

Hypothetical Fluorescence Data for this compound

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Hexane | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data is available.

Derivatization and Transformative Applications of 4 Bromo 5 Chloro 6 Fluoroquinoline As a Chemical Synthon

Design and Synthesis of Diverse Quinoline (B57606) Derivative Libraries

The use of 4-bromo-5-chloro-6-fluoroquinoline as a foundational scaffold is instrumental in the fields of combinatorial chemistry and medicinal chemistry for producing extensive libraries of quinoline derivatives. The capacity to selectively modify each halogenated position is crucial for creating large collections of novel compounds. These libraries are vital for screening and identifying new therapeutic agents and materials with unique properties.

The synthesis of these libraries typically follows a multistep pathway where each halogen is methodically replaced or altered. The bromine atom at the C4 position is the most reactive and can be targeted first under specific reaction conditions, leaving the chlorine and fluorine atoms available for later transformations. This stepwise functionalization permits the systematic introduction of a wide array of substituents, thereby generating a vast and diverse chemical space of new quinoline-based molecules.

Site-Selective Functional Group Transformations

The distinct electronic and steric characteristics of the three halogen atoms in this compound are fundamental to its utility in site-selective chemical reactions. The carbon-bromine (C-Br) bond is weaker and more susceptible to cleavage than both the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. This inherent reactivity makes the C4 position the primary location for initial chemical modifications.

Expanding the molecular complexity of the quinoline core is often achieved by introducing carbon-based functional groups at the C4 position. Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups by reacting the quinoline with different boronic acids or their esters.

Sonogashira Coupling: This method provides access to alkynyl-substituted quinolines through reaction with terminal alkynes.

Cyanation: The installation of a nitrile group, a versatile precursor for other functionalities like carboxylic acids and amines, can be accomplished using reagents such as copper(I) cyanide.

These selective reactions at the C4-bromo position are foundational for building more complex molecules from the initial scaffold.

The C4 position can also be readily functionalized with a range of heteroatom-based groups, primarily through nucleophilic aromatic substitution (SNAr) reactions.

Amination: Treatment with various amines or ammonia (B1221849) derivatives results in the formation of 4-aminoquinoline (B48711) derivatives.

Hydroxylation: The introduction of a hydroxyl group can be achieved by reacting with alkoxides or hydroxides.

Thiolation: Thioether or thiol groups can be installed by reacting the quinoline with thiols or their corresponding salts.

The following table summarizes the site-selective transformations possible with halogenated quinolines:

| Reaction Type | Reagent Type | Functional Group Introduced |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters | Aryl, Heteroaryl |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl |

| Cyanation | Metal Cyanides | Nitrile |

| Nucleophilic Substitution | Amines | Amino |

| Nucleophilic Substitution | Hydroxides/Alkoxides | Hydroxy |

| Nucleophilic Substitution | Thiols | Thio |

Applications in Materials Science

The unique electronic and photophysical properties of the quinoline scaffold, combined with the ability to fine-tune these characteristics through derivatization, establish this compound as an important building block in materials science.

Quinoline derivatives are recognized for their semiconducting properties and are explored for their potential in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). ossila.com The extended π-system of the quinoline ring, influenced by the electron-withdrawing or -donating nature of its substituents, permits the tuning of the material's fundamental electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By strategically modifying the this compound core, scientists can engineer novel organic materials with optimized charge transport and photophysical characteristics tailored for advanced optoelectronic devices. ossila.com

The inherent fluorescence of the quinoline nucleus can be systematically modulated by introducing various functional groups. ossila.com The derivatization of this compound enables the creation of new fluorescent dyes and probes with specific absorption and emission profiles. For instance, adding electron-donating groups can shift the fluorescence to longer wavelengths (a red-shift), while integrating specific recognition elements can lead to the development of highly selective fluorescent sensors for detecting specific ions or biomolecules. The capacity for selective functionalization of the quinoline core provides a powerful method for designing probes with high sensitivity and specificity. ossila.comsigmaaldrich.com

Role in Supramolecular Chemistry and Host-Guest Systems

While direct studies on the supramolecular chemistry of this compound are not extensively documented in publicly available literature, the inherent structural features of this molecule suggest a significant potential for its application in the design of novel supramolecular assemblies and host-guest systems. The quinoline nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system is capable of participating in π-π stacking interactions. Furthermore, the polarized C-F bond can engage in halogen bonding, a highly directional non-covalent interaction that is increasingly utilized in crystal engineering and the design of self-assembling systems.

The presence of multiple halogen atoms (bromine, chlorine, and fluorine) offers a rich landscape for forming halogen bonds of varying strengths and specificities. These interactions, in concert with other non-covalent forces, could be harnessed to direct the assembly of intricate one-, two-, or three-dimensional networks. For instance, derivatives of this compound could be designed to act as guests, fitting into the cavities of larger host molecules through a combination of shape complementarity and specific intermolecular interactions. Conversely, this quinoline derivative could be incorporated into larger macrocyclic or cage-like structures, where its halogenated surface could provide specific recognition sites for guest binding.

The table below outlines the potential non-covalent interactions that derivatives of this compound could participate in, forming the basis for its application in supramolecular chemistry.

| Interaction Type | Potential Participating Moiety on Quinoline | Potential Interacting Partner | Significance in Supramolecular Assembly |

| Hydrogen Bonding | Quinoline Nitrogen | Hydrogen bond donors (e.g., alcohols, amides) | Directional control of self-assembly |

| π-π Stacking | Quinoline aromatic system | Other aromatic systems | Stabilization of stacked architectures |

| Halogen Bonding | C-Br, C-Cl, C-F bonds | Halogen bond acceptors (e.g., lone pairs on N, O, S) | High directionality and tunability of interactions |

| Dipole-Dipole | Polarized C-X bonds (X = F, Cl, Br) | Other polar molecules | Contribution to overall lattice energy |

Development of Complex Polycyclic and Fused Heterocyclic Architectures

The true synthetic utility of this compound lies in its potential as a building block for the construction of complex polycyclic and fused heterocyclic architectures. The differential reactivity of the carbon-halogen bonds is key to this application. The C-Br bond at the 4-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkynyl substituents, thereby extending the π-system of the quinoline core.

Following the modification at the 4-position, the C-Cl bond at the 5-position can be targeted for subsequent functionalization, often under more forcing reaction conditions. This stepwise approach enables the programmed construction of highly substituted quinoline derivatives. Furthermore, the C-F bond at the 6-position, while generally the most robust, can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles, providing another handle for derivatization.

This sequential and site-selective functionalization strategy can be exploited to construct fused heterocyclic systems. For example, a substituent introduced at the 4-position bearing a suitable functional group could be induced to react with the chloro or fluoro substituent at the 5- or 6-position, respectively, leading to the formation of a new heterocyclic ring fused to the quinoline framework. Such reactions could be used to synthesize novel materials with interesting photophysical or electronic properties, or to create complex scaffolds for medicinal chemistry applications.

The table below summarizes the key reactions that can be employed to derivatize this compound for the synthesis of complex polycyclic and fused heterocyclic systems.

| Reaction Type | Position(s) on Quinoline | Typical Reagents and Conditions | Resulting Transformation |

| Suzuki Coupling | 4-position (C-Br) | Arylboronic acids, Pd catalyst, base | Formation of a C-C bond with an aryl group |

| Sonogashira Coupling | 4-position (C-Br) | Terminal alkynes, Pd/Cu catalyst, base | Formation of a C-C bond with an alkynyl group |

| Buchwald-Hartwig Amination | 4-position (C-Br) | Amines, Pd catalyst, base | Formation of a C-N bond |

| Nucleophilic Aromatic Substitution | 5-position (C-Cl) or 6-position (C-F) | Strong nucleophiles (e.g., alkoxides, thiolates), high temperature | Replacement of the halogen with the nucleophile |

| Intramolecular Cyclization | Between substituents at adjacent positions | Various, depending on the nature of the substituents | Formation of a new fused ring |

Future Directions and Emerging Research Avenues for 4 Bromo 5 Chloro 6 Fluoroquinoline

Exploration of Untapped Synthetic Pathways and Sustainable Chemistry Approaches

While established methods for quinoline (B57606) synthesis exist, the future of producing 4-Bromo-5-chloro-6-fluoroquinoline will likely pivot towards more sustainable and efficient "green" chemistry approaches. nih.govijpsjournal.com Traditional syntheses often involve harsh conditions, hazardous reagents, and generate significant chemical waste. researchgate.nettandfonline.com Emerging research is focused on mitigating these issues through several key strategies:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for quinoline derivatives. researchgate.nettandfonline.com The application of microwave irradiation in the synthesis of this compound could offer a more energy-efficient pathway.

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents is a cornerstone of green chemistry. ijpsjournal.com Research into solid-state or solvent-free syntheses of this compound could significantly reduce its environmental footprint.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. ijfans.org Exploring enzymatic routes for the construction or modification of the quinoline core could lead to more sustainable production methods.

One-Pot Syntheses: Combining multiple reaction steps into a single procedure, known as one-pot synthesis, improves efficiency and reduces waste. nih.gov Designing a one-pot synthesis for this compound from readily available precursors is a key area for future investigation.

These green approaches are not only environmentally conscious but also often lead to higher efficiency and cost-effectiveness, making them attractive for both academic research and industrial applications. ijpsjournal.com

Advanced Mechanistic Investigations Using Operando Spectroscopy and Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization and the discovery of new transformations. Operando spectroscopy, which involves analyzing a catalytic process in real-time under actual reaction conditions, is a powerful tool for these investigations. wikipedia.orgnumberanalytics.com

By employing techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and X-ray Absorption Spectroscopy (XAS), researchers can gain valuable insights into the transient intermediates and the dynamic structural changes of catalysts involved in the synthesis. numberanalytics.comchimia.ch This real-time monitoring allows for the direct correlation of catalyst structure with its activity and selectivity, paving the way for the rational design of more efficient catalytic systems. wikipedia.orgnih.gov

For instance, monitoring the progress of a cross-coupling reaction at the bromine position of this compound using operando spectroscopy could reveal the precise nature of the active catalytic species and any deactivation pathways, enabling the development of more robust and longer-lasting catalysts. researchgate.net

Development of Predictive Computational Models for Complex Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, is becoming an indispensable tool in modern chemical research. uantwerpen.be These methods can be used to predict the reactivity of this compound and to model its interactions with other molecules, such as enzymes or material surfaces. uantwerpen.bebohrium.com

Key areas where computational modeling can make a significant impact include:

Reaction Pathway Analysis: DFT calculations can be used to map out the energy profiles of potential reaction pathways, helping to predict the most likely products and to understand the factors that control regioselectivity and stereoselectivity.

Spectroscopic Prediction: Computational models can predict spectroscopic properties (e.g., NMR, IR spectra), which can aid in the characterization of new compounds and intermediates.

Rational Drug Design: For medicinal chemistry applications, computational docking studies can predict how derivatives of this compound might bind to biological targets, guiding the synthesis of more potent and selective drug candidates. nih.gov

Materials Science: Simulations can predict how the incorporation of this molecule into polymers or other materials will affect their electronic and optical properties.

The synergy between computational predictions and experimental validation will accelerate the discovery and development of new applications for this versatile building block.

Integration of this compound into Novel Material Systems

The unique electronic and photophysical properties of the quinoline ring system make it an attractive component for advanced materials. The presence of bromine, chlorine, and fluorine atoms in this compound provides handles for further functionalization, allowing it to be incorporated into a variety of material architectures.

Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to be useful in the preparation of dyes for OLEDs. ossila.com The specific substitution pattern of this compound could be exploited to tune the emission color and efficiency of OLED devices.

Solar Cells: As an aromatic bicyclic compound, it has potential applications in the development of novel dyes for dye-sensitized solar cells (DSSCs). ossila.com

Corrosion Inhibitors: Quinoline derivatives have shown promise as corrosion inhibitors for metals due to their ability to adsorb onto metal surfaces. bohrium.com The specific electronic properties endowed by the halogen substituents could lead to enhanced corrosion protection.

Polymers and Nanomaterials: The molecule can be functionalized and polymerized or attached to nanoparticles to create materials with tailored properties for applications in sensing, drug delivery, and catalysis. nih.gov

Interactive Table: Potential Material Applications

| Application Area | Potential Role of this compound | Key Functional Groups for Integration |

|---|---|---|

| OLEDs | Emitter or host material | Bromine for cross-coupling to attach emissive moieties |

| Solar Cells | Photosensitizing dye | Fluoro and chloro groups to tune electronic levels |

| Corrosion Inhibition | Adsorptive protective layer | Nitrogen atom and aromatic rings for surface interaction |

Addressing Scalability and Efficiency in Synthesis for Broader Research Impact

For this compound to be widely adopted in various research and development fields, the development of scalable and efficient synthetic routes is paramount. Many novel synthetic methods developed in academic labs are not easily transferable to large-scale production. researchgate.net

Future research must therefore address the challenges of:

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize byproducts.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability.

Purification Strategies: Developing efficient and scalable methods for the purification of the final product is a critical aspect of process development.

Cost-Effective Reagents: Identifying and utilizing less expensive and more readily available starting materials and catalysts will be crucial for the economic viability of large-scale synthesis. rsc.org

By focusing on these areas, the chemical community can ensure that this compound becomes a readily accessible and valuable tool for innovation across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-5-chloro-6-fluoroquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation of quinoline precursors. For example, bromination and chlorination steps can be optimized using regioselective directing groups or catalysts. Evidence from analogous compounds (e.g., 6-bromo-4-chloroquinoline) suggests using Pd-mediated cross-coupling or nucleophilic aromatic substitution for halogen introduction . Temperature control (<50°C) and anhydrous conditions are critical to minimize side reactions. Purity (>95%) can be achieved via column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR can resolve halogen-induced deshielding effects. For example, fluorine’s electronegativity shifts adjacent protons downfield by ~0.5–1.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 264.93 for CHBrClFN) .

- X-ray Crystallography : Single-crystal diffraction (if available) provides bond-length data to confirm halogen positioning .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HBr).

- Waste Disposal : Halogenated waste must be segregated and treated via incineration or specialized detoxification .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELX improve structural analysis of halogenated quinolines?

- Methodological Answer : SHELXL refines X-ray data by modeling anisotropic displacement parameters for heavy atoms (Br, Cl). For example, the Br–C bond length in this compound should align with literature values (1.89–1.92 Å). Twinning or disorder in crystals can be resolved using SHELXD’s dual-space algorithms .

Q. What strategies are used to analyze structure-activity relationships (SAR) for halogenated quinoline derivatives?

- Methodological Answer :

- Halogen Scanning : Replace Br/Cl/F with other halogens to assess electronic effects on bioactivity (e.g., fluorine’s impact on lipophilicity) .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electrostatic potential maps to correlate halogen placement with receptor binding .

Q. How can contradictory data in crystallographic or spectroscopic studies be resolved?

- Methodological Answer :

- Cross-Validation : Compare XRD data with solid-state NMR to confirm structural assignments .

- Error Analysis : Use Hamilton R-factors to assess model fit. Discrepancies in halogen positions may arise from thermal motion or resolution limits (~0.8 Å for medium-quality crystals) .

Q. What methodologies are employed for impurity profiling of this compound in drug development?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.